

Spectroscopic Profile of Diacetone Alcohol: A Technical Guide

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Compound of Interest		
Compound Name:	Diacetone alcohol	
Cat. No.:	B1670379	Get Quote

Introduction

Diacetone alcohol (DAA), systematically known as 4-hydroxy-4-methylpentan-2-one, is a common organic compound with applications as a solvent and a chemical intermediate. Its structure, featuring both a ketone and a tertiary alcohol functional group, gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **diacetone alcohol**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **diacetone alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Solvent: CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5-4.0	Singlet (broad)	1H	Hydroxyl proton (-OH)
2.64	Singlet	2H	Methylene protons (- CH ₂ -)
2.18	Singlet	3H	Methyl protons (ketone, -COCH₃)
1.26	Singlet	6H	Methyl protons (alcohol, -C(OH) (CH ₃) ₂)

¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
208.6	Carbonyl carbon (C=O)
69.8	Quaternary carbon (alcohol, -C(OH)-)
52.8	Methylene carbon (-CH ₂ -)
31.7	Methyl carbon (ketone, -COCH₃)
29.2	Methyl carbons (alcohol, -C(OH)(CH₃)₂)

Infrared (IR) Spectroscopy

Major IR Absorption Bands (Neat Liquid)



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3450	Strong, Broad	O-H	Stretching
2970, 2925	Strong	С-Н	Stretching (sp³)
1710	Strong	C=O	Stretching
1360, 1370	Medium	С-Н	Bending
1170	Strong	C-O	Stretching

Mass Spectrometry (MS)

Key Fragments from Electron Ionization (EI) Mass Spectrum

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
116	Low	[M] ⁺ (Molecular Ion)
101	12.2	[M - CH ₃] ⁺
59	38.1	[C ₃ H ₇ O] ⁺
58	21.0	[C ₃ H ₆ O] ⁺
43	100.0	[CH₃CO]+ (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

 A sample of diacetone alcohol (approximately 10-20 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).



- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃ solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse ¹H NMR experiment is performed.
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

¹³C NMR Acquisition:

- Using the same sample, the spectrometer is tuned to the ¹³C frequency.
- A proton-decoupled ¹³C NMR experiment is conducted to simplify the spectrum to single lines for each unique carbon atom.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of pure diacetone alcohol is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Spectrum Acquisition:

A background spectrum of the empty spectrometer is recorded.



- The prepared salt plate "sandwich" is placed in the sample holder of the FTIR spectrometer.
- The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of diacetone alcohol is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

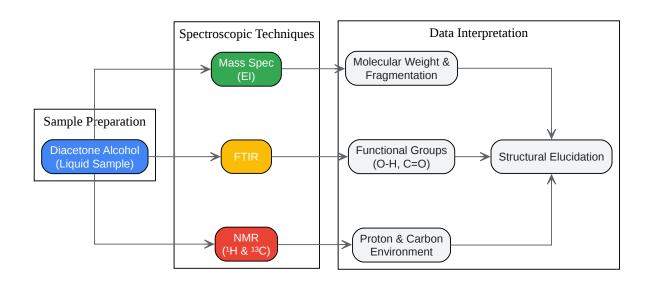
Mass Analysis:

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z ratio.

Visualizations

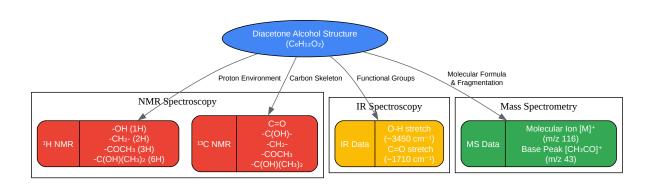
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of **diacetone alcohol**.





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Caption: Workflow of Spectroscopic Analysis.



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Caption: Spectroscopic Data Correlation to Molecular Structure.

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